

# Butamirate citrate therapeutic class cough suppressant

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## Compound Focus: Butamirate Citrate

CAS No.: 18109-81-4

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## Core Pharmacology and Mechanism of Action

**Butamirate citrate** is classified as a non-narcotic, centrally acting antitussive. Its primary mechanism involves acting directly on the cough center in the brainstem (the medulla oblongata) to suppress the cough reflex [1] [2] [3]. It provides therapeutic effects without respiratory depression or the addictive potential associated with opioid-based suppressants [2].

The table below summarizes its key pharmacological properties:

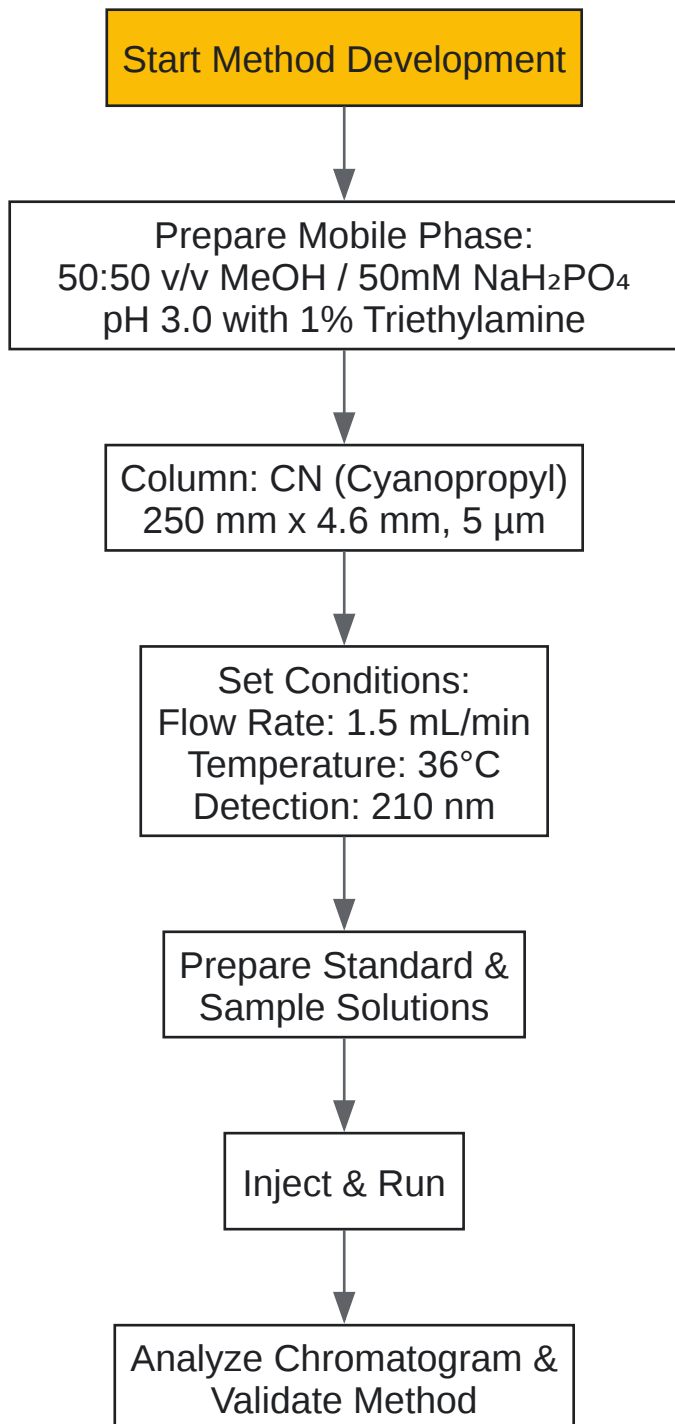
Property	Description
<b>Therapeutic Class</b>	Other cough suppressants (ATC Code: R05DB13) [3].
<b>Primary Mechanism</b>	Central suppression of the cough center in the medulla oblongata [1] [2] [3].
<b>Additional Actions</b>	Peripheral anti-inflammatory activity and inhibition of bronchospasm [1].
<b>Pharmacokinetics</b>	Rapidly absorbed after oral administration [1] [3]. Peak plasma concentration for syrup is reached within <b>1.1 to 1.5 hours</b> [4] [3]. Protein binding is approximately <b>95%</b> [3]. Elimination half-life is about <b>6 hours</b> [3].

Property	Description
Key Metabolite	2-phenylbutyric acid (also possesses antitussive activity) [4] [3].

## Analytical Methods for Quantification

For pharmaceutical analysis and research, a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the simultaneous determination of **butamirate citrate** and benzoic acid (a common preservative) in syrup formulations [5].

The diagram below illustrates the experimental workflow for this analytical method:



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The following table details the key parameters of this validated HPLC method:

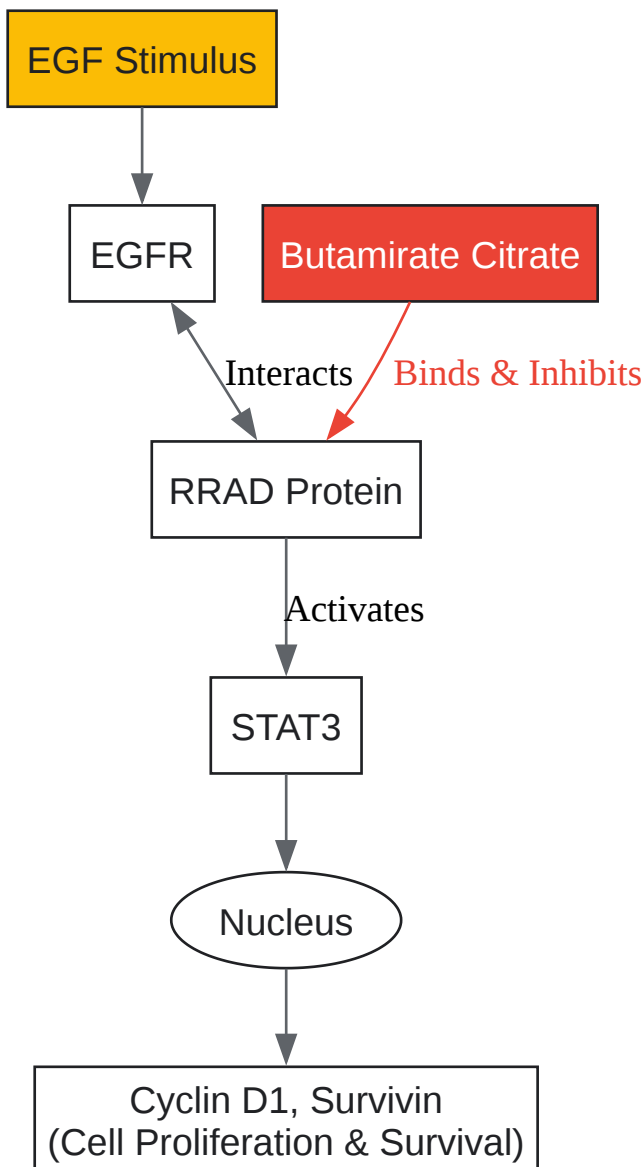
Parameter	Specification
Analytes	Butamirate Citrate (BC) and Benzoic Acid (BA) [5].
Column	Cyanopropyl-silane (250 mm × 4.6 mm, 5 μm) [5].
Mobile Phase	50:50 v/v Methanol / 50 mM Sodium Dihydrogen Phosphate (pH adjusted to 3.0) [5].
Critical Additive	<b>1% Triethylamine (TEA)</b> is added to the buffer to act as a silanol blocker and improve peak symmetry [5].
Flow Rate	1.5 mL/min [5].
Detection	DAD (Diode Array Detector) at 210 nm [5].
Run Time	6 minutes [5].
Validation	The method was validated for specificity, linearity, accuracy, precision, and robustness [5].

## Emerging Research: Repurposing for Glioblastoma

A significant and emerging area of research involves the potential repurposing of **butamirate citrate** as an anti-cancer agent, specifically for glioblastoma (GBM), an aggressive brain tumor [6].

- **Mechanism of Action in GBM:** The anti-tumor effect is not related to its cough-suppressing action. High-throughput drug screening identified that **butamirate citrate** and another cough suppressant (oxelaidin) inhibit the growth of GBM cells that express a specific GTPase called **RRAD (Ras-related associated with diabetes)** [6].
- **Key Signaling Pathway:** RRAD contributes to the activation of the **EGFR/STAT3 signaling pathway**, which is crucial for the survival and growth of many cancers, including GBM. **Butamirate citrate** treatment was found to suppress STAT3 transcriptional activity, leading to the down-regulation of downstream targets like cyclin D1 and survivin, which are essential for cell proliferation and survival [6].
- **In Vivo Efficacy:** Intraperitoneal administration of **butamirate citrate** significantly suppressed tumor growth in a glioblastoma xenograft mouse model without causing significant adverse effects, highlighting its potential therapeutic utility [6].

The diagram below summarizes this proposed signaling pathway and drug interaction:



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## Experimental Protocol for Anti-Cancer Activity Assessment

For researchers aiming to investigate the anti-glioblastoma activity of **butamirate citrate**, the following methodology can serve as a guide, based on the published study [6].

- **Cell Lines:** Use human glioblastoma cell lines (e.g., **LN229, U87MG, T98G**). It is crucial to use models with high RRAD expression (e.g., LN229 cells engineered to overexpress RRAD) and low RRAD expression (e.g., vector control) as a comparator [6].
- **3D Cell Culture:** Grow cells as **multicellular tumorspheres** in low-attachment plates to better mimic the in vivo tumor environment [6].
- **Treatment:** Treat tumorspheres with varying doses of **butamirate citrate**. **Oxelaidin** can be used as a positive control [6].
- **Endpoint Measurement:** The primary readout is the **inhibition of tumorsphere formation** and growth, which can be quantified over several days using microscopy and image analysis software [6].
- **Mechanistic Validation:**
  - **STAT3 Luciferase Reporter Assay:** Transfect cells with a STAT3-luciferase reporter construct to measure the effect of butamirate on STAT3 transcriptional activity [6].
  - **qRT-PCR:** Quantify mRNA expression levels of STAT3 target genes (e.g., **Cyclin D1 (CCND1)** and **Survivin (BIRC5)**) in treated versus control cells [6].
  - **Western Blot:** Analyze the protein levels of key signaling molecules in the EGFR/STAT3 pathway (e.g., p-EGFR, p-AKT, p-ERK, p-STAT3) to confirm pathway suppression [6].
  - **Proximity Ligation Assay (PLA):** Use PLA to visualize and quantify the physical interaction between RRAD and p-EGFR or p-STAT3 in situ, which is expected to be disrupted upon butamirate treatment [6].
- **In Vivo Validation:** The anti-tumor efficacy can be tested in a **glioblastoma xenograft mouse model**. Cells are implanted subcutaneously, and **butamirate citrate** is administered via intraperitoneal injection once tumors are established. Tumor volume is measured regularly to assess the compound's effect on growth [6].

## Conclusion

**Butamirate citrate** is a well-characterized antitussive with a strong safety profile. Current research has expanded its potential far beyond cough treatment, revealing a novel mechanism of action against RRAD-expressing glioblastomas. The available analytical methods and experimental protocols provide a solid foundation for further scientific investigation and drug development.

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To cite this document: Smolecule. [Butamirate citrate therapeutic class cough suppressant].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b522314#butamirate-citrate-therapeutic-class-cough-suppressant>]

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